molecular formula C9H17BrN2O B11755386 (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B11755386
M. Wt: 249.15 g/mol
InChI Key: QUVORXWIPABCAI-MQWKRIRWSA-N
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Description

(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one is a complex organic compound with a unique structure that includes a brominated pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a pyrrolidine derivative, followed by the introduction of an amino group and subsequent functionalization to achieve the desired structure. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the pyrrolidine ring can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrrolidine ring may play a crucial role in binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-pyrrolidin-1-yl)-ethanone
  • 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone

Uniqueness

Compared to similar compounds, (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to interact with specific molecular targets in ways that other compounds may not, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H17BrN2O

Molecular Weight

249.15 g/mol

IUPAC Name

(2S)-2-amino-1-(3-bromopyrrolidin-1-yl)-3-methylbutan-1-one

InChI

InChI=1S/C9H17BrN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7?,8-/m0/s1

InChI Key

QUVORXWIPABCAI-MQWKRIRWSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)Br)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)Br)N

Origin of Product

United States

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